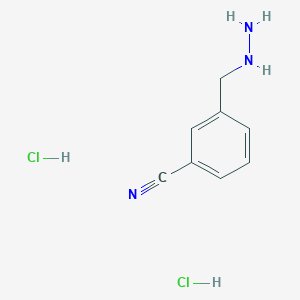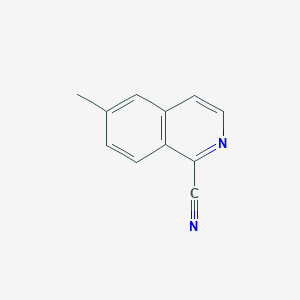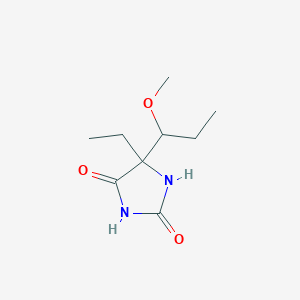
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This compound is part of the imidazolidinedione family, which is known for its diverse pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. The process involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted imidazolidinediones, which can have different pharmacological properties and industrial applications.
Scientific Research Applications
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and anti-inflammatory agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or suppressed bacterial growth.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Similar in structure but lacks the methoxypropyl group.
5-Methyl-5-ethylhydantoin: Another imidazolidinedione derivative with different substituents.
Uniqueness
5-Ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and may contribute to its pharmacological activity.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-ethyl-5-(1-methoxypropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O3/c1-4-6(14-3)9(5-2)7(12)10-8(13)11-9/h6H,4-5H2,1-3H3,(H2,10,11,12,13) |
InChI Key |
MDMHXFHBIMEEJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(C(=O)NC(=O)N1)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


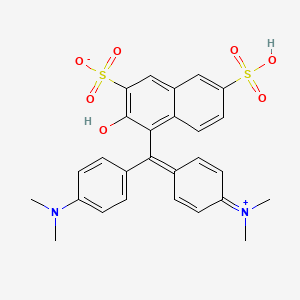
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
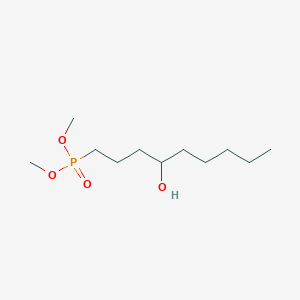
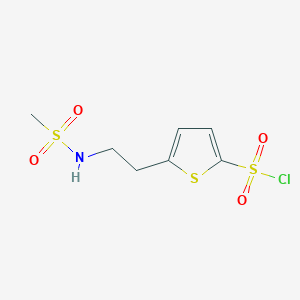
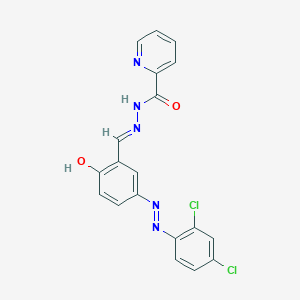
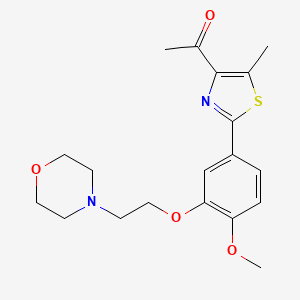


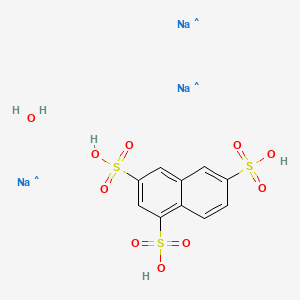

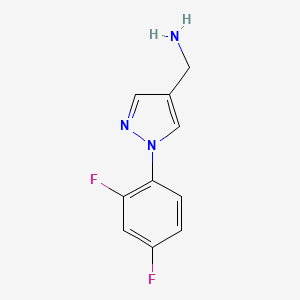
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
